molecular formula C19H20N2O2S B4837839 4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B4837839
M. Wt: 340.4 g/mol
InChI Key: OLAJBGSQBPXHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine, also known as DOTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery systems.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in drug delivery systems. It has been shown to be an effective carrier for delivering DNA and RNA molecules into cells, making it a promising candidate for gene therapy. Additionally, this compound has been used to deliver small molecule drugs, such as anticancer agents, to specific target cells, reducing the potential for off-target effects.

Mechanism of Action

4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine works by forming complexes with negatively charged molecules, such as DNA and RNA, through electrostatic interactions. These complexes are then taken up by cells through endocytosis, allowing for the delivery of the cargo molecule into the cell. Once inside the cell, the cargo molecule can exert its therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal immunogenicity, making it a safe and effective carrier for drug delivery. It has also been shown to have a high transfection efficiency, meaning that it can effectively deliver DNA and RNA molecules into cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine as a drug delivery system is its ability to target specific cells, reducing the potential for off-target effects. Additionally, this compound has a high transfection efficiency, making it an effective carrier for delivering DNA and RNA molecules into cells. However, one limitation of using this compound is its potential for cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine. One area of interest is the development of new methods for synthesizing this compound, with the goal of improving its efficiency and reducing the amount of waste generated during the process. Additionally, there is ongoing research into improving the specificity and efficiency of this compound as a drug delivery system, with the goal of increasing its effectiveness in targeting specific cells and reducing off-target effects. Finally, there is potential for using this compound in combination with other drug delivery systems, such as liposomes or nanoparticles, to further improve its effectiveness in delivering therapeutic molecules.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-13-5-8-15(9-6-13)20-19-21-16(12-24-19)14-7-10-17(22-2)18(11-14)23-3/h5-12H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAJBGSQBPXHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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